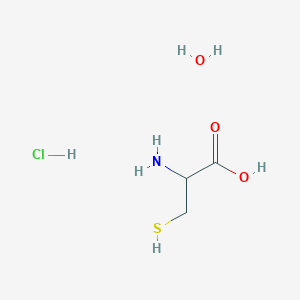

DL-半胱氨酸盐酸盐一水合物

描述

DL-Cysteine hydrochloride monohydrate is a salt form of DL-Cysteine, a sulfur-containing amino acid . It is a racemic mixture of the proteinogenic amino acids L-cysteine and the non-proteinogenic D-cysteine . It is commonly used as a dietary supplement, food additive, and in the production of cosmetic products, pharmaceuticals, and chemicals.

Synthesis Analysis

DL-Cysteine can usually be synthesized by the human body under normal physiological conditions if a sufficient quantity of methionine is available . It is typically synthesized in the human body when there is sufficient methionine available .Molecular Structure Analysis

The linear formula of DL-Cysteine hydrochloride monohydrate is HSCH2CH (NH2)COOH · HCl · H2O . Its molecular weight is 175.63 .Chemical Reactions Analysis

DL-Cysteine is used as an organic reagent and in comparative physicochemical analysis of processes such as crystallization .Physical And Chemical Properties Analysis

DL-Cysteine hydrochloride monohydrate is a white to almost white powder or crystalline substance . It is soluble in water . Its melting point is 109 °C .科学研究应用

Flavoring Substance in Pet Food

While not directly related to scientific research, the EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP) evaluated DL-Cysteine hydrochloride monohydrate as a flavoring substance for pets . Although not a research application, it highlights the compound’s diverse uses.

作用机制

Target of Action

DL-Cysteine Hydrochloride Monohydrate (DL-CHM) is a racemic mixture of the proteinogenic amino acids L-cysteine and the non-proteinogenic D-cysteine . The primary targets of DL-CHM are the NMDA glutamatergic receptors and AMPA glutamatergic receptors . These receptors play a crucial role in synaptic plasticity, which is a cellular mechanism for learning and memory.

Mode of Action

DL-CHM acts as an agonist at both NMDA and AMPA glutamatergic receptors at high concentrations . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, DL-CHM binds to these receptors and activates them, leading to their respective physiological responses.

Biochemical Pathways

DL-CHM participates in various biochemical pathways. It exhibits antioxidant properties and participates in redox reactions . It is also involved in the generation of sulfide present in iron-sulfur clusters and nitrogenase by acting as a precursor . These biochemical pathways and their downstream effects contribute to the overall physiological role of DL-CHM.

Pharmacokinetics

It is known that dl-chm is soluble in water , which may influence its bioavailability and distribution in the body.

Action Environment

The action, efficacy, and stability of DL-CHM can be influenced by various environmental factors. For example, DL-CHM is more stable in acidic environments and can be easily oxidized to form cystine in neutral or slightly alkaline solutions . Therefore, the pH of the environment can significantly impact the stability and efficacy of DL-CHM.

安全和危害

属性

IUPAC Name |

2-amino-3-sulfanylpropanoic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S.ClH.H2O/c4-2(1-7)3(5)6;;/h2,7H,1,4H2,(H,5,6);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJRTFXNRTXDIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DL-Cysteine hydrochloride monohydrate | |

CAS RN |

10318-18-0, 96998-61-7, 116797-51-4 | |

| Record name | DL-cysteine hydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-Cysteine hydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-Cysteine Hydrochloride Monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

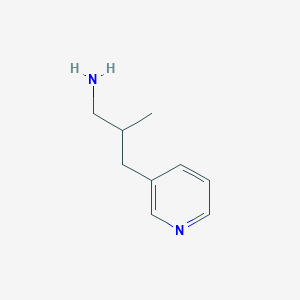

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does DL-Cysteine hydrochloride monohydrate interact with the perovskite solar cell components to improve its efficiency?

A1: DL-Cysteine hydrochloride monohydrate (DLCH) acts as a multi-functional additive within the perovskite solar cell. Its various functional groups (-SH, -COOH, -NH3+, and Cl-) interact with defects present in the SnO2 electron transport layer (ETL), the perovskite layer, and the interface between these layers []. This "bottom-up cross-layer passivation" [] reduces energy losses caused by these defects, allowing for more efficient energy conversion. Additionally, DLCH inhibits the clumping of SnO2 nanoparticles, further enhancing performance [].

Q2: What are the stability implications of incorporating DL-Cysteine hydrochloride monohydrate into perovskite solar cells?

A2: The study demonstrates that the inclusion of DLCH significantly enhances the stability of perovskite solar cells, particularly under thermal and humid conditions []. Devices incorporating DLCH retained 93% of their initial efficiency after 1800 hours at 65°C, and 95% after 2000 hours at 20-25% relative humidity []. This suggests that DLCH contributes to a more robust and longer-lasting device.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B57288.png)